
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester
Overview
Description
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester is a fluorinated aromatic ester with the molecular formula C₉H₇F₅O₃ (derived from its acid form, C₈H₃F₅O₃, by adding an ethyl group) . It is synthesized via a two-step process:
Esterification: 3-Hydroxy-2,4,5-trifluorobenzoic acid is refluxed with ethanol in the presence of H₂SO₄ to form the ethyl ester intermediate .
Etherification: The intermediate reacts with chlorodifluoromethane (CHClF₂) using NaH or Bu₄NBr as a catalyst to introduce the difluoromethoxy group, yielding the final product .
Key properties of the parent acid (3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid) include a molecular weight of 242.1 g/mol, density of 1.615 g/cm³, and a boiling point of 278.5°C . The ethyl ester derivative is critical in pharmaceutical intermediates, particularly for drugs targeting metabolic enzymes or fluorinated bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester typically involves the esterification of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Reagents such as organometallic compounds or nucleophiles like amines can be used.
Major Products
Hydrolysis: 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique properties.
Industry: Utilized in the development of advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related fluorinated esters (Table 1):
Key Observations:
- Substituent Effects : The difluoromethoxy group (-OCF₂H) in the target compound enhances electron-withdrawing properties compared to simple fluorine atoms or bromine in analogues. This increases stability under acidic conditions and influences reactivity in nucleophilic substitutions .
- Synthesis Complexity : The target compound requires two steps (esterification + etherification), while simpler esters like 2,4,5-trifluorobenzoic acid ethyl ester are synthesized in one step . Brominated derivatives involve additional halogenation steps .
- Applications : The difluoromethoxy group is prevalent in drug candidates (e.g., pantoprazole derivatives ), whereas brominated analogues are used in agrochemicals .
Physicochemical Properties
- Boiling Point : The target ester’s boiling point (~278°C) is higher than 2,4,5-trifluorobenzoic acid ethyl ester (204.15 g/mol; likely lower bp) due to increased molecular weight and polarity from the difluoromethoxy group .
- Solubility: Fluorinated esters generally exhibit low water solubility but high solubility in organic solvents (e.g., DMF, ethanol) .
- Stability : The difluoromethoxy group resists hydrolysis better than methoxy (-OMe) or chloro (-Cl) substituents, making the compound suitable for prolonged storage .
Properties
IUPAC Name |
ethyl 3-(difluoromethoxy)-2,4,5-trifluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c1-2-17-9(16)4-3-5(11)7(13)8(6(4)12)18-10(14)15/h3,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPLJQDPAZORNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)OC(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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